N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a sulfonyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Formation of the Chloro-Substituted Phenyl Intermediate: This step involves the chlorination of a methylphenyl compound under controlled conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.
Sulfonylation of Aniline: The aniline moiety is sulfonylated using a sulfonyl chloride reagent in the presence of a base.
Coupling Reaction: The final step involves coupling the chloro-substituted phenyl intermediate with the sulfonylated aniline derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins.
Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide: can be compared with other sulfonylated aniline derivatives or chloro-substituted phenyl compounds.
Uniqueness
Structural Features: The presence of both chloro and ethoxy groups, along with the sulfonylated aniline moiety, makes this compound unique.
Reactivity: Its reactivity profile may differ from similar compounds due to the specific arrangement of functional groups.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-25-17-8-6-5-7-16(17)21(26(3,23)24)12-18(22)20-15-10-9-14(19)11-13(15)2/h5-11H,4,12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRMXQBVLCVIPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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